1-Fluoro-2-(prop-2-en-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(prop-2-en-1-yl)naphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a prop-2-en-1-yl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor as a fluorinating agent to introduce the fluorine atom into the naphthalene ring . The prop-2-en-1-yl group can be introduced through allylation reactions using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of 1-Fluoro-2-(prop-2-en-1-yl)naphthalene may involve large-scale fluorination and allylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-(prop-2-en-1-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(prop-2-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(prop-2-en-1-yl)naphthalene involves its interaction with molecular targets through its fluorine and prop-2-en-1-yl groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, while the prop-2-en-1-yl group can influence its overall reactivity and stability . These interactions can modulate various biochemical pathways, making the compound useful in different research applications.
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Similar in structure but lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)naphthalene: Similar but lacks the fluorine atom.
1-Fluoro-4-(prop-2-en-1-yl)naphthalene: A positional isomer with the fluorine atom at a different position.
Uniqueness: 1-Fluoro-2-(prop-2-en-1-yl)naphthalene is unique due to the combined presence of both the fluorine atom and the prop-2-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C13H11F |
---|---|
Molekulargewicht |
186.22 g/mol |
IUPAC-Name |
1-fluoro-2-prop-2-enylnaphthalene |
InChI |
InChI=1S/C13H11F/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-9H,1,5H2 |
InChI-Schlüssel |
HVJVPPTXWYCMCL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C2=CC=CC=C2C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.